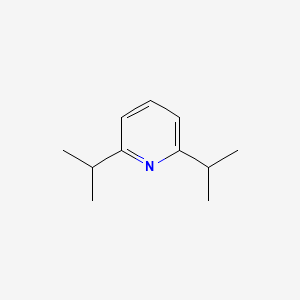

2,6-Diisopropylpyridine

描述

Historical Trajectory and Foundational Contributions of Pyridine (B92270) Bases in Organic Chemistry

The history of pyridine dates back to the 19th century when it was first isolated from coal tar. wikipedia.orgnih.gov Scottish scientist Thomas Anderson is credited with the first documented reference to pyridine in 1849 after examining the oil obtained from heating animal bones. atamanchemicals.com The structural similarity of pyridine to benzene (B151609) was later proposed by Wilhelm Körner and James Dewar in 1869 and 1871, respectively, and confirmed by William Ramsay in 1876 through the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide. wikipedia.org

Pyridine and its derivatives quickly became fundamental building blocks and reagents in organic chemistry. Their basicity, arising from the lone pair of electrons on the nitrogen atom, makes them useful as catalysts and acid scavengers in a wide array of reactions, including acylations and dehydrochlorinations. nih.govsciencemadness.org The development of synthetic methods to produce various pyridine derivatives, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, further expanded their utility. wikipedia.orgthieme.de

Evolution of Sterically Hindered Pyridines as Research Subjects

As the field of organic chemistry matured, the need for more specialized reagents grew. This led to the exploration of sterically hindered pyridines, where bulky substituents are placed at the 2 and 6 positions of the pyridine ring. The introduction of these bulky groups significantly impacts the reactivity of the nitrogen atom. While the basicity might be influenced, the primary effect is a dramatic reduction in nucleophilicity. This means they can readily accept a proton (act as a base) but are much less likely to participate in reactions as a nucleophile, for example, by attacking an electrophilic carbon atom.

This unique property of being a non-nucleophilic base is crucial in preventing unwanted side reactions. For instance, in elimination reactions, a sterically hindered base will preferentially abstract a proton rather than substituting a leaving group. The study of compounds like 2,6-di-tert-butylpyridine (B51100) has been instrumental in understanding the interplay of steric and electronic effects on basicity and nucleophilicity. stackexchange.comresearchgate.net Research has shown that increasing the steric bulk around the nitrogen atom can significantly decrease its reactivity, in some cases by several orders of magnitude. researchgate.net

Current Research Landscapes and Prospective Avenues for 2,6-Diisopropylpyridine

This compound continues to be a valuable tool in modern organic synthesis and catalysis. Its role as a sterically hindered base is exploited in a variety of transformations.

Current Applications in Research:

Catalysis: It is employed as a ligand in transition metal catalysis, influencing the selectivity and efficiency of reactions. For example, it has been used in palladium-catalyzed C-H activation reactions to synthesize multi-substituted pyridines. rsc.org

Organic Synthesis: It serves as a non-nucleophilic base in reactions where a strong base is needed to deprotonate a substrate without interfering with other functional groups. One convenient synthesis method involves the alkylation of 2,6-lutidine. researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net

Frustrated Lewis Pairs (FLPs): The concept of FLPs, where a bulky Lewis acid and a bulky Lewis base are combined, has opened new avenues in catalysis for small molecule activation. Sterically hindered pyridines like this compound are key components in these systems. researchgate.netresearchgate.net

Prospective Research Avenues:

The unique properties of this compound suggest its potential for further exploration in several areas:

Development of Novel Catalytic Systems: Its use as a ligand can be further investigated to fine-tune the reactivity and selectivity of metal catalysts for challenging transformations.

Asymmetric Catalysis: The synthesis of chiral derivatives of sterically hindered pyridines is an active area of research. researchgate.net Chiral versions of this compound could be employed as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Materials Science: Pyridine-containing polymers and materials are of growing interest. ontosight.ai The incorporation of the sterically hindered this compound moiety could lead to materials with unique structural and electronic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Colorless liquid ontosight.ai |

| Boiling Point | 194-196 °C ontosight.ai |

| Melting Point | -12 °C ontosight.ai |

| Density | 0.885 g/cm³ ontosight.ai |

| pKa of Conjugate Acid | 5.34 stackexchange.comrsc.org |

| Solubility | Soluble in common organic solvents ontosight.ai |

Table 2: Comparison of pKa values of selected pyridine bases

| Compound | pKa of Conjugate Acid |

| Pyridine | 4.38 stackexchange.com |

| 2,6-Lutidine | 5.77 stackexchange.comrsc.org |

| This compound | 5.34 stackexchange.comrsc.org |

| 2,6-Di-tert-butylpyridine | 3.58 stackexchange.com |

This table illustrates the effect of steric hindrance on the basicity of pyridine derivatives. While alkyl groups generally increase basicity through an inductive effect, severe steric hindrance, as seen in 2,6-di-tert-butylpyridine, can lead to a decrease in basicity due to steric strain in the protonated form. stackexchange.com

Structure

3D Structure

属性

IUPAC Name |

2,6-di(propan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)10-6-5-7-11(12-10)9(3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMMVPZBLJZNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218466 | |

| Record name | 2,6-Diisopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6832-21-9 | |

| Record name | 2,6-Diisopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2,6-Diisopropylpyridine

The creation of this compound is most commonly achieved through the alkylation of readily available pyridine (B92270) precursors.

A prevalent and convenient method for synthesizing this compound is the alkylation of 2,6-lutidine. acs.orgresearchgate.netevitachem.comresearchgate.netresearchgate.net This transformation is typically accomplished by treating 2,6-lutidine with an isopropylating agent. The reaction generally involves the use of a strong base to deprotonate the methyl groups of 2,6-lutidine, followed by reaction with an isopropyl halide. evitachem.com

Organolithium reagents are frequently employed in the alkylation of pyridines. acs.org For instance, treating a pyridine derivative with an appropriate alkyllithium can lead to the desired alkylated product. researchgate.netresearchgate.net The choice of solvent and alkyllithium reagent can significantly influence the regioselectivity of the alkylation, with coordinating solvents like THF or 1,2-DME and sterically hindered alkyllithiums such as sec-butyllithium (B1581126) favoring C2-alkylation. acs.org

It is noteworthy that the steric hindrance of the alkylating agent plays a crucial role. While the synthesis of this compound from 2,6-lutidine is feasible, attempts to synthesize more sterically hindered pyridines like 2-methyl-6-tert-butylpyridine via direct alkylation can be unsuccessful, sometimes leading to dimeric byproducts. acs.orgresearchgate.netresearchgate.net

The pKa values of a series of 2- and 2,6-alkylated pyridines show a near-linear increase with the addition of methyl and isopropyl groups, suggesting minimal steric hindrance to protonation in these cases. acs.orgresearchgate.netresearchgate.netresearchgate.net This contrasts with the significant deviation from linearity observed with bulkier tert-butyl groups. researchgate.net

Table 1: Alkylation of Pyridine Precursors

| Precursor | Reagent | Product | Key Features |

|---|---|---|---|

| 2,6-Lutidine | Isopropyl halide & base | This compound | Common and convenient method. acs.orgresearchgate.netevitachem.comresearchgate.netresearchgate.net |

| 2-tert-Butylpyridine | Alkyllithium | 2-Alkyl-6-tert-butylpyridines | Yields of 50-70% have been reported. researchgate.netresearchgate.net |

Beyond the direct alkylation of lutidine, other strategies exist for the synthesis of this compound and its analogs. Transition-metal-free methods have been developed for the regiodivergent alkylation of pyridines using 1,1-diborylalkanes. acs.org In this approach, the choice of alkyllithium activator dictates the position of alkylation, with sec-butyllithium promoting C2-alkylation. acs.org The mechanism is believed to involve the formation of a 2-(picolyl)boronate ester intermediate. acs.org

Another approach involves the Chichibabin-type direct alkylation of pyridyl alcohols with alkyllithium reagents. researchgate.net This method proceeds by initial deprotonation of the hydroxyl group, followed by alkylation of the pyridine ring, showing good regioselectivity for the C6 position over the C4 position. researchgate.net

Furthermore, BF3-mediated direct alkylation of functionalized pyridines using Grignard or organozinc reagents, followed by oxidative aromatization, provides a formal cross-coupling route to various substituted pyridines. researchgate.net

A multi-step cyclization procedure has also been mentioned as a route to obtain certain hindered pyridines that are not accessible through direct alkylation. researchgate.netresearchgate.net Additionally, a method starting from 1,7-pimelic acid or its diester involves halogenation, cyclization with ammonia (B1221849) to form a dihydropyridine (B1217469) derivative, and subsequent oxidation to yield 2,6-pyridinedicarboxylic acid, a related structure. google.com

Synthesis and Functionalization of this compound Derivatives

The this compound scaffold can be further modified to introduce a variety of substituents, expanding its utility.

The introduction of alkyl and aryl groups onto the this compound ring can be achieved through various cross-coupling reactions. For instance, Suzuki-Miyaura or Heck reactions are employed for the synthesis of derivatives like 2,6-distyrylpyridine by reacting 2,6-dibromopyridine (B144722) with appropriate boronic acids or vinyl compounds. ontosight.ai

Late-stage functionalization of complex molecules containing a pyridine ring has been demonstrated, allowing for the regioselective introduction of alkyl groups. acs.org This highlights the potential for creating diverse derivatives from advanced intermediates.

Heteroatoms can be introduced onto the this compound framework to impart specific properties. For example, the synthesis of diselenide derivatives of 4-substituted-N,N-diisopropylpyridine-2-carboxamide has been reported. researchgate.net This involves the reaction of a lithiated pyridine precursor with selenium. researchgate.net

Phosphonate (B1237965) groups can also be incorporated. The Michaelis-Arbuzov reaction, catalyzed by cerium(III) chloride, provides an efficient route to synthesize diisopropyl pyridine-2,6-diyldiphosphonate from the corresponding bromo-functionalized pyridine. scholarsresearchlibrary.com

The nitrogen atom of the pyridine ring can be alkylated to form N-alkylpyridinium salts. This reaction, known as the Menschutkin reaction, involves the treatment of the pyridine derivative with an alkylating agent, such as an alkyl halide. clockss.org The rate and outcome of this reaction can be influenced by the steric and electronic properties of the substituents on the pyridine ring. clockss.org For instance, while 2,6-di-tert-butylpyridine (B51100) fails to react with methyl iodide due to extreme steric hindrance, less hindered pyridines readily form N-alkylpyridinium salts. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Lutidine |

| Pyridine |

| Tetrahydrofuran (THF) |

| 1,2-Dimethoxyethane (1,2-DME) |

| sec-Butyllithium |

| Isopropyl halide |

| 2-tert-Butylpyridine |

| 2-Methyl-6-tert-butylpyridine |

| 1,1-Diborylalkanes |

| 2-(Picolyl)boronate ester |

| Pyridyl alcohols |

| Grignard reagents |

| Organozinc reagents |

| 1,7-Pimelic acid |

| 2,6-Pyridinedicarboxylic acid |

| 2,6-Distyrylpyridine |

| 2,6-Dibromopyridine |

| 4-Substituted-N,N-diisopropylpyridine-2-carboxamide |

| Selenium |

| Diisopropyl pyridine-2,6-diyldiphosphonate |

| Cerium(III) chloride |

| Methyl iodide |

Synthesis of Organochalcogen Derivatives

The synthesis of organochalcogen derivatives of pyridine scaffolds, particularly those containing selenium and tellurium, is a field of growing interest due to the unique properties and potential applications of these compounds. Research has demonstrated that the introduction of a chalcogen atom can be achieved through a multi-step synthetic pathway, typically involving the lithiation of a suitably substituted diisopropylpyridine precursor followed by reaction with an elemental chalcogen.

A common strategy involves the use of 4-substituted-N,N-diisopropylpyridine-2-carboxamide as a starting material. ijcaonline.org The synthesis proceeds via a directed ortho-metalation. The lithiation of the pyridine ring at the C-3 position is facilitated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures, typically -78 °C. ijcaonline.orgresearchgate.net This step generates a highly reactive carbanion intermediate.

This synthetic approach has been successfully applied to produce various diselenide derivatives. For instance, starting from different 4-substituted-N,N-diisopropylpyridine-2-carboxamides, the corresponding bis(3-(4-substituted-N,N-diisopropylpyridine-2-carboxamide)) diselenides have been synthesized in good yields. researchgate.net The reaction pathway allows for the introduction of different functional groups on the pyridine ring, influencing the properties of the final organoselenium compound.

The thiolate or selenolate anions generated after the addition of the elemental chalcogen can also be quenched with various electrophiles, such as alkyl or benzyl (B1604629) halides, to produce unsymmetrical thioalkanes or selenoalkanes in moderate to good yields. researchgate.net This versatility further expands the range of accessible organochalcogen derivatives from diisopropylpyridine precursors. The entire process, from the selection of starting materials to the final product, is conducted under anhydrous and deoxygenated conditions to prevent unwanted side reactions. researchgate.net

Table 1: Synthesis of Diselenide Derivatives from 4-Substituted-N,N-diisopropylpyridine-2-carboxamides ijcaonline.orgresearchgate.net

| Starting Material (1) | Base | Product (3) | Yield (%) |

| 4-Chloro-N,N-diisopropylpyridine-2-carboxamide (1a) | n-BuLi | Bis(3-(4-chloro-N,N-diisopropylpyridine-2-carboxamide)) diselenide (3a) | 65 |

| 4-Chloro-N,N-diisopropylpyridine-2-carboxamide (1a) | LDA | Bis(3-(4-chloro-N,N-diisopropylpyridine-2-carboxamide)) diselenide (3a) | 73 |

| 4-Methoxy-N,N-diisopropylpyridine-2-carboxamide (1b) | n-BuLi | Bis(3-(4-methoxy-N,N-diisopropylpyridine-2-carboxamide)) diselenide (3b) | 61 |

| 4-Methoxy-N,N-diisopropylpyridine-2-carboxamide (1b) | LDA | Bis(3-(4-methoxy-N,N-diisopropylpyridine-2-carboxamide)) diselenide (3b) | 68 |

| N,N-Diisopropylpicolinamide (1c) | n-BuLi | Bis(3-(N,N-diisopropylpyridine-2-carboxamide)) diselenide (3c) | 60 |

| N,N-Diisopropylpicolinamide (1c) | LDA | Bis(3-(N,N-diisopropylpyridine-2-carboxamide)) diselenide (3c) | 69 |

Role As a Non Nucleophilic Base in Organic Synthesis

Fundamental Principles of Steric Hindrance and Basicity in 2,6-Diisopropylpyridine

The effectiveness of this compound as a non-nucleophilic base is a direct consequence of the interplay between its electronic properties and the steric environment around the nitrogen atom.

The basicity of an amine is influenced by both electronic and steric factors. Electron-donating groups, such as alkyl substituents, generally increase the electron density on the nitrogen atom, thereby enhancing its basicity and proton affinity. nsf.gov This trend is observed when comparing pyridine (B92270) to its alkyl-substituted derivatives. For instance, an increase in pKa values is seen in the series from pyridine to 2-picoline and 2,6-lutidine, as well as from pyridine to 2-isopropylpyridine (B1293918) and this compound, indicating that the steric effects on proton addition are not significant in these cases. researchgate.netresearchgate.net

However, the steric bulk of the substituents becomes a dominant factor in solution. While the proton affinity of this compound is higher in the gas phase due to the electron-donating nature of the isopropyl groups, its basicity in solution is attenuated. nist.govgoogle.com This is because solvation of the protonated form (the pyridinium (B92312) ion) is sterically hindered. Solvent molecules cannot effectively stabilize the positive charge on the nitrogen due to the bulky isopropyl groups, leading to a decrease in basicity compared to less hindered amines. researchgate.net In the gas phase, where solvation effects are absent, the intrinsic basicity is higher. For example, the proton affinity of this compound is greater than that of 2,6-dimethylpyridine. google.com

The thermodynamics of the hydration of the protonated form of this compound (2,6-DIPPH⁺) in the gas phase show that while a water molecule can form a hydrogen bond with the N⁺-H, this interaction hinders the free rotation of the isopropyl groups, resulting in a loss of entropy. ethernet.edu.et This effect is not observed for less sterically crowded pyridinium ions in solution. ethernet.edu.et

The unique properties of this compound are best understood when compared to other sterically hindered amines, such as 2,6-di-tert-butylpyridine (B51100) and N,N-Diisopropylethylamine (Hünig's base).

2,6-Di-tert-butylpyridine: This base exhibits even more pronounced steric hindrance than this compound due to the larger tert-butyl groups. chemrxiv.org This extreme steric bulk significantly reduces its basicity in solution, making it an even weaker base than pyridine. stackexchange.com For instance, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine in 50% aqueous ethanol (B145695) is 3.58, whereas for pyridine it is 4.38. stackexchange.com This reduced basicity is attributed to the steric strain associated with protonation. stackexchange.com In the gas phase, however, 2,6-di-tert-butylpyridine has a high intrinsic basicity. researchgate.net Its severe steric hindrance makes it an extremely poor nucleophile, failing to react even with methyl iodide. researchgate.net

N,N-Diisopropylethylamine (Hünig's Base): Hünig's base is another widely used non-nucleophilic base. It is an aliphatic amine, and its nitrogen atom is also sterically shielded by two isopropyl groups and an ethyl group. With a pKa of its conjugate acid around 10.75, it is a stronger base than this compound. wikipedia.org The steric hindrance effectively prevents it from participating in nucleophilic substitution reactions. libretexts.org

| Compound | pKa of Conjugate Acid | Key Features |

| This compound | 5.34 stackexchange.com | Moderate steric hindrance, weak base, poor nucleophile. |

| 2,6-Di-tert-butylpyridine | 3.58 wikipedia.org | High steric hindrance, very weak base in solution, extremely poor nucleophile. |

| N,N-Diisopropylethylamine | 10.75 wikipedia.org | Acyclic, stronger base, effective non-nucleophilic base. |

Applications in Selective Deprotonation Reactions

The primary application of this compound in organic synthesis is as a selective proton scavenger in reactions where a non-nucleophilic base is required.

Enolates are crucial intermediates in carbon-carbon bond-forming reactions. nih.gov Their generation requires a base to deprotonate the α-carbon of a carbonyl compound. bham.ac.uk However, many strong bases are also potent nucleophiles and can add to the carbonyl group, leading to unwanted side reactions. libretexts.org While stronger non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible enolate formation, weaker, non-nucleophilic bases like this compound can be employed in specific contexts. wikipedia.orgbham.ac.uk For instance, in reactions where only a small equilibrium concentration of the enolate is needed, or to trap acidic byproducts that could catalyze side reactions, this compound can be effective. Its inability to act as a nucleophile ensures that it does not interfere with the desired reaction pathway. bham.ac.uk

Beyond enolates, this compound can be used to facilitate the formation of other reactive intermediates by selectively removing a proton. For example, in the synthesis of internally stabilized organoselenium compounds, a strong base is needed to generate a carbanion intermediate from a pyridine derivative. While strong bases like n-butyllithium or LDA are used for the initial deprotonation, a non-nucleophilic base could be relevant in subsequent steps to control the reaction environment. ijcaonline.org

Modulation of Reaction Selectivity and Suppression of Undesired Pathways

A key advantage of using this compound is its ability to enhance reaction selectivity by suppressing acid-catalyzed side reactions. nsf.gov In many organic transformations, acidic impurities or byproducts can lead to undesired pathways, such as polymerization, rearrangement, or decomposition of starting materials or products. The presence of a non-nucleophilic base like this compound neutralizes these acidic species without introducing competing nucleophilic reactions. wikipedia.orgethernet.edu.etethz.ch

For example, in reactions involving acid-sensitive functional groups, this compound can act as a "proton sponge," effectively scavenging protons and maintaining a neutral reaction medium. This is particularly valuable in processes like glycosylations or triflate formations, where acidic conditions can be detrimental to the yield and selectivity of the desired product. The steric hindrance of this compound prevents it from reacting with electrophilic centers in the substrates, ensuring that its role is limited to that of a proton acceptor. researchgate.net

Control of Catalytic Processes via Brønsted Acid Site Titration

In heterogeneous catalysis, particularly with solid acid catalysts like zeolites, the precise nature and accessibility of acid sites can dictate reaction pathways and product selectivity. These catalysts often possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors). researchgate.netnih.gov For many reactions, only one type of acidity is desired. 2,6-disubstituted pyridines, such as this compound, serve as powerful tools for selectively "titrating" or deactivating specific acid sites. nsf.gov

The significant steric hindrance of this compound allows it to selectively adsorb onto the more accessible Brønsted acid sites, particularly those on the external surface of a catalyst, without accessing more sterically restricted sites within micropores. nih.govgoogle.com This selective deactivation is crucial for controlling catalytic processes. For instance, in the dehydration of methyl lactate (B86563) to form acrylates, competing decarbonylation reactions can occur on Brønsted acid sites (BAS). nsf.gov By introducing a sterically hindered pyridine, these sites can be selectively blocked. The basic nitrogen of the pyridine derivative effectively neutralizes the BAS, outcompeting the weaker oxygenated groups on the reactant, thereby suppressing the undesired decarbonylation pathway and enhancing selectivity towards the desired acrylate (B77674) product. nsf.gov

For example, in the dehydration of methyl lactate over a NaY zeolite catalyst, the introduction of various amine modifiers was studied to enhance selectivity to methyl acrylate. The data below illustrates how the properties of the amine influence its effectiveness in suppressing the side reaction (decarbonylation).

Table 1. Effect of Amine Modifiers on Methyl Lactate Dehydration Selectivity

| Amine Modifier | Proton Affinity (kJ/mol) | Van der Waals Diameter (Å) | Resulting Dehydration Selectivity (%) |

|---|---|---|---|

| None | N/A | N/A | 61 |

| Pyridine | 924 | 5.7 | 75 |

| 2,6-Lutidine | 954 | 6.0 | 78 |

| This compound | 964 | 6.6 | 84 |

Data adapted from studies on methyl lactate dehydration, illustrating increased selectivity with larger, more basic titrants. nsf.govacs.org

Prevention of Competing Nucleophilic Attack by the Base

A primary application of this compound is to function as a "proton sponge" or proton scavenger in reactions that generate strong acid, without interfering with other reactive centers in the molecule. researchgate.net In many organic transformations, such as alcohol silylations or the formation of vinyl triflates, an acid (e.g., HCl or triflic acid) is produced as a byproduct. This acid can catalyze undesirable side reactions, such as the degradation of acid-sensitive starting materials or products. researchgate.net

While a simple amine base like triethylamine (B128534) could be used to neutralize the acid, its lack of steric hindrance allows it to also act as a nucleophile, potentially attacking the electrophilic reagent (e.g., a silyl (B83357) chloride) or other electrophilic sites in the substrate. This leads to the consumption of the reagent and the formation of unwanted byproducts.

The steric bulk of this compound effectively prevents this competing nucleophilic attack. acs.org The isopropyl groups shield the nitrogen atom, making it sterically inaccessible to electrophilic atoms other than the small proton. researchgate.netresearchgate.net A classic illustration of this principle is the observation that highly hindered pyridines like 2,6-di-tert-butylpyridine fail to react with electrophiles like methyl iodide, a reaction readily undergone by less hindered pyridines. researchgate.net This non-nucleophilic character ensures that this compound's role in the reaction is limited to that of a base, cleanly sequestering protons as they are formed and allowing the desired reaction to proceed with higher yield and purity.

Table 2. Reactivity Comparison of Pyridine Bases

| Pyridine Derivative | Steric Hindrance | Reactivity as a Base (Proton Scavenger) | Reactivity as a Nucleophile |

|---|---|---|---|

| Pyridine | Low | Yes | Yes |

| 2,6-Lutidine | Moderate | Yes | Limited |

| This compound | High | Yes | No |

| 2,6-Di-tert-butylpyridine | Very High | Yes | No |

This table provides a qualitative comparison of how steric hindrance affects the dual role of pyridine derivatives as bases versus nucleophiles. researchgate.net

Coordination Chemistry and Ligand Design

2,6-Diisopropylpyridine as a Ligand for Metal Complexes

This compound is a pyridine (B92270) derivative characterized by the presence of two bulky isopropyl groups at the positions adjacent to the nitrogen atom. chemspider.com This substitution pattern imparts significant steric hindrance around the coordinating nitrogen, defining its primary role in coordination chemistry as a bulky, monodentate ligand. evitachem.comnumberanalytics.com While it can act as a weak base, its main utility lies in its ability to sterically shield metal centers, thereby influencing the structure and reactivity of the resulting metal complexes. numberanalytics.comacs.org

For instance, in complexes with metal ions, the steric repulsion between the isopropyl groups and other ligands can lead to distorted geometries or stabilize lower coordination numbers than would be observed with less hindered ligands like pyridine. numberanalytics.comcam.ac.uk This effect is fundamental to its use in ligand design, where it serves as a tool to create a specific, sterically congested environment around a metal.

The synthesis of metal complexes incorporating this compound typically involves the direct reaction of the ligand with a suitable metal precursor, such as a metal halide or an organometallic compound. researchgate.nethbni.ac.in The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Table 1: Examples of Synthesized Metal-2,6-Diisopropylpyridine Complexes

| Metal Precursor | Ligand System | Resulting Complex Type | Characterization Methods | Reference |

|---|---|---|---|---|

| [CuCH₂Si(CH₃)₃]₄ | Unsymmetrical β-diketiminato ligands | (L)Cu(CH₃CN) | NMR, X-ray Diffraction | researchgate.net |

| PdCl₂(CH₃CN)₂ | N,N-diisopropylpyridine-2-carboxamide | [PdCl₂L] | IR, NMR | hbni.ac.in |

| MnCl₂ | Diisopropyl(pyridine-2-ylmethyl)phosphine oxide | Manganese(II) complex with N,O-bidentate chelation | IR, Mass Spectrometry, X-ray Analysis | bohrium.com |

Structural Influence of this compound Ligands on Metal Center Properties

The steric and electronic properties of this compound have a profound impact on the geometry, electronic configuration, and magnetic behavior of the metal centers to which it is coordinated.

The dominant feature of this compound is the steric control it exerts over the metal's coordination environment. numberanalytics.com The bulky isopropyl groups can enforce unusual or distorted coordination geometries by preventing the close approach of other ligands. cam.ac.uk This steric hindrance can stabilize complexes with lower coordination numbers than might be expected with smaller ligands. For example, a metal ion that typically forms six-coordinate octahedral complexes with pyridine might be forced into a five-coordinate or even a four-coordinate geometry when ligated by this compound. numberanalytics.com

This control over geometry directly influences the electronic configuration of the metal center. According to ligand field theory, the geometric arrangement of ligands determines the splitting of the metal's d-orbitals. numberanalytics.com By forcing a specific geometry (e.g., trigonal pyramidal or distorted tetrahedral), the this compound ligand indirectly dictates the energy levels of the d-orbitals, which in turn affects the complex's electronic, optical, and magnetic properties. numberanalytics.comwvu.edu Studies on related tris(2-pyridyl)aluminate systems show that introducing substituents at the 6-position has a significant effect on the coordination character, such as stabilizing unusual three-coordinate Li⁺ cations. cam.ac.uk

The ability of this compound and similarly bulky ligands to control the coordination geometry around a metal ion is particularly crucial in the field of molecular magnetism, especially in the design of Single-Ion Magnets (SIMs). mdpi.comua.pt SIMs are individual metal complexes that exhibit slow magnetic relaxation, a property that makes them candidates for high-density information storage. rsc.org

The magnetic anisotropy of a complex, which is a prerequisite for SIM behavior, is highly dependent on the ligand field environment of the metal ion. rsc.org For many lanthanide and transition metal ions (such as cobalt(II)), achieving a specific, low-symmetry coordination geometry is key to maximizing this anisotropy. ua.ptrsc.org By imposing significant steric constraints, bulky ligands like this compound can create the necessary distorted coordination environments (e.g., distorted octahedral or trigonal prismatic) that promote large magnetic anisotropy and lead to SIM behavior. rsc.orgrsc.org While direct examples involving this compound itself are part of a broader class, the principle relies on the steric bulk provided by such ligands to isolate magnetic centers and control their geometry.

Applications of this compound-Based Ligands in Catalysis

The steric and electronic properties of this compound-based ligands are exploited in various catalytic applications. The ligand's bulk can enhance catalyst stability, control substrate access to the active site, and influence the selectivity of chemical reactions.

This compound and its derivatives have been used in several types of catalysis:

Homogeneous Catalysis : It is employed as a ligand in transition metal-catalyzed reactions. ontosight.ai For example, ligands derived from the similarly bulky 2,6-diisopropylaniline, such as NacNac and diiminopyridine ligands, are used in olefin polymerization and metathesis catalysis, where the steric bulk around the metal center is critical for catalyst activity and polymer properties. wikipedia.org

Hydrogen Evolution Reaction (HER) : Manganese(II) complexes with related diisopropyl(pyridine-2-ylmethyl)phosphine oxide ligands have shown high catalytic activity in the hydrogen evolution reaction, a key process for clean energy technologies. bohrium.com

Sigmatropic Rearrangements : In organic synthesis, related sterically hindered pyridines like 2,6-di-tert-butylpyridine (B51100) are used as non-nucleophilic bases in catalytic systems, for example, with ytterbium triflate to facilitate aromatic Claisen rearrangements. researchgate.net The steric hindrance prevents the base from interfering with the catalytic metal center while still performing its proton-scavenging role.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,6-di-tert-butylpyridine |

| 2,6-diisopropylaniline |

| This compound |

| Cobalt |

| Copper |

| Diiminopyridine |

| Diisopropyl(pyridine-2-ylmethyl)phosphine oxide |

| Lithium |

| Manganese |

| NacNac |

| Palladium |

| Pyridine |

| Ytterbium triflate |

Role in Transition Metal Catalysis (e.g., Ziegler-Natta Systems)

In the realm of polyolefin production, Ziegler-Natta (Z-N) catalysts are of paramount importance. These systems, typically comprising a transition metal compound (e.g., titanium tetrachloride) on a magnesium chloride support, are activated by an organoaluminum co-catalyst. eolss.net The performance of these catalysts, particularly in propylene (B89431) polymerization, is significantly enhanced by the use of Lewis bases, known as electron donors (EDs). researchgate.net These donors are classified as internal donors, which are incorporated during catalyst synthesis, or external donors (EDs), which are added during the polymerization process. mdpi.com

This compound serves as an effective external electron donor in Ziegler-Natta catalysis. mdpi.com The primary function of an external donor is to improve the stereoselectivity of the catalyst, leading to polypropylene (B1209903) with high isotacticity—a regular arrangement of methyl groups along the polymer chain that imparts desirable properties like high crystallinity and mechanical strength. diva-portal.orgadvancedsciencenews.com The mechanism involves the selective poisoning of aspecific catalytic sites on the MgCl₂ support, while the more stereospecific sites remain active. mdpi.comdiva-portal.org

The steric bulk of this compound is crucial to this function. It coordinates to the active titanium centers on the catalyst surface, and its bulky isopropyl groups modulate the environment around the catalytic site. This steric hindrance influences the way propylene monomers approach and insert into the growing polymer chain, favoring a specific orientation that leads to an isotactic polymer. diva-portal.orgadvancedsciencenews.com

Research comparing different external donors has highlighted the effectiveness of pyridine-based donors. In one study, a pyridine-containing donor (Donor-Py) was evaluated against conventional alkoxysilane donors like cyclohexyl(methyl)dimethoxysilane (Donor-C) and dicyclopentyldimethoxysilane (B162888) (Donor-D). The results indicated that Donor-Py was effective in producing polypropylene with a higher molecular weight compared to the other donors under similar conditions. mdpi.com This demonstrates that the specific structure of the electron donor is a key factor in controlling the final properties of the polymer. mdpi.comadvancedsciencenews.com

Table 1: Comparison of External Donors in Propylene Polymerization This table presents illustrative data based on findings reported for different classes of external donors, including pyridine-containing structures, in Ziegler-Natta catalysis. mdpi.com

| External Donor Type | Resulting Polymer Molecular Weight (MW) | Key Observation |

| Pyridine-based (e.g., Donor-Py) | Higher | Produces PP with higher MW compared to Donor-C and Donor-D. mdpi.com |

| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | Lower | A standard industrial external donor. mdpi.com |

| Dicyclopentyldimethoxysilane (Donor-D) | Intermediate | Another widely used external donor for high isotacticity. mdpi.com |

Organometallic Catalysis

Organometallic catalysis involves reactions where organometallic complexes—compounds containing at least one metal-carbon bond—act as catalysts. mlsu.ac.inepfl.ch Ligands are critical components of these catalysts, as they modify the electronic and steric properties of the metal center, thereby controlling the catalyst's activity, selectivity, and stability. pageplace.de

This compound functions as a sterically demanding, non-coordinating base and ligand in various organometallic transformations. Its bulky nature prevents it from strongly binding to and deactivating the metal center in some cases, allowing it to function as a proton scavenger. In other contexts, it serves as a ligand whose steric profile is instrumental in directing the outcome of a reaction.

A clear example of its role as a ligand influencing selectivity is seen in the regioselective alkylation of pyridines. Mechanistic studies have shown that the choice of ligand can direct the alkylation to different positions on the pyridine ring. acs.org In a boron-mediated alkylation reaction, the presence and nature of a pyridine-based ligand were found to be crucial. Density Functional Theory (DFT) calculations revealed that steric repulsion between the ligand and the alkyl group in the transition state is a key factor in determining regioselectivity. acs.org The bulky profile of this compound can be exploited to favor specific reaction pathways by making alternative, more sterically crowded pathways energetically unfavorable.

While specific applications in large-scale industrial organometallic catalysis are not as widespread as for other ligands like phosphines, its utility in specialized synthesis demonstrates its potential in ligand design. The principles of using sterically hindered pyridine ligands are seen in other catalytic systems, such as those based on 2,6-bis(imino)pyridyl Schiff base ligands complexed to iron(II) or cobalt(II), which are highly active in olefin polymerization. core.ac.uk The steric protection afforded by substituents ortho to the nitrogen is critical for controlling catalyst activity and the molecular weight of the resulting polymer. core.ac.uk

Function as Electron Donors or Auxiliary Ligands

The function of this compound in catalytic systems is fundamentally tied to its dual nature as a potent electron donor and a sterically bulky auxiliary ligand. pageplace.deontosight.ai

As an electron donor, the nitrogen atom's lone pair of electrons can coordinate to a metal center. The basicity of the pyridine ring makes it an effective Lewis base. The electron-donating inductive effect of the two isopropyl groups further enhances the electron density on the nitrogen atom. acs.org This property is central to its role in Ziegler-Natta catalysis, where it donates electron density to titanium centers, modifying their electronic state and, consequently, their catalytic behavior. researchgate.netmdpi.com

As an auxiliary ligand, this compound does not typically participate directly in the bond-making or bond-breaking steps of the main catalytic cycle. Instead, it remains coordinated to the metal center and helps to create and maintain a specific coordination environment. pageplace.de Its most significant feature in this role is its steric bulk. The two isopropyl groups create a crowded space around the metal center, which can:

Promote selectivity: By sterically blocking certain coordination sites, it can force substrates to bind in a specific orientation, leading to high regio- or stereoselectivity. acs.org

Stabilize the catalyst: The steric hindrance can protect the metal center from unwanted side reactions, such as dimerization or decomposition, thereby increasing the catalyst's lifetime.

Control coordination number: It can prevent the coordination of additional ligands, helping to maintain a specific, catalytically active geometry around the metal.

The combination of its electronic and steric properties makes this compound a valuable tool for fine-tuning the performance of transition metal catalysts. pageplace.deacs.org

Table 2: Selected Properties of this compound This table summarizes key physical and computational properties relevant to the compound's function as a ligand. acs.orgontosight.aichemscene.com

| Property | Value | Significance |

| Chemical Formula | C₁₁H₁₇N | Defines the elemental composition. |

| Molecular Weight | 163.26 g/mol | Basic molecular property. ontosight.aichemscene.com |

| Boiling Point | 194-196°C | Physical state property. ontosight.ai |

| pKa | An increase over pyridine and 2-isopropylpyridine (B1293918) is observed. acs.org | Indicates its basicity and electron-donating strength. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Relates to polarity and interactions. chemscene.com |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility of the isopropyl groups. chemscene.com |

Mechanistic Investigations and Advanced Computational Studies

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods have been instrumental in understanding the fundamental properties of 2,6-diisopropylpyridine at the molecular level. These computational approaches allow for the precise calculation of energetic and structural parameters that govern its chemical behavior.

The basicity of this compound is a key feature of its chemical reactivity. Computational studies have been employed to determine its proton affinity, which is the negative of the enthalpy change for the gas-phase protonation of the molecule. DFT calculations provide a theoretical framework for understanding the energetics of proton transfer reactions involving this hindered base.

The proton affinity (PA) of a molecule is a fundamental measure of its intrinsic basicity. For this compound, the presence of two electron-donating isopropyl groups on the pyridine (B92270) ring enhances the electron density at the nitrogen atom, leading to a high proton affinity. Computational studies on a range of substituted pyridines have shown a strong correlation between the nature and position of the substituents and the calculated proton affinity. While specific DFT calculations for the deprotonation energetics of the conjugate acid of this compound are not extensively documented in readily available literature, the principles of computational chemistry allow for the estimation of the pKa value in various solvents through thermodynamic cycles, which would include the calculation of the Gibbs free energy of deprotonation.

Calculated Proton Affinities of Selected Pyridine Derivatives

| Compound | Calculated Proton Affinity (kJ/mol) | Computational Method |

|---|---|---|

| Pyridine | ~930 | DFT/B3LYP |

| 2,6-Dimethylpyridine | ~960 | DFT/B3LYP |

| 2,6-Di-tert-butylpyridine (B51100) | ~975 | DFT/B3LYP |

Note: The table presents typical values from computational studies on pyridine derivatives to illustrate the effect of alkyl substitution on proton affinity. Specific values for this compound would require dedicated calculations.

The defining characteristic of this compound is the steric bulk imparted by the two isopropyl groups flanking the nitrogen atom. This steric hindrance is responsible for its non-nucleophilic nature, as it prevents the nitrogen from readily participating in nucleophilic attack while still allowing it to act as a proton acceptor.

Computational conformational analysis reveals the preferred orientations of the isopropyl groups relative to the pyridine ring. These calculations help in quantifying the steric environment around the nitrogen atom. Steric parameters, such as cone angles, can be computationally estimated to provide a quantitative measure of the steric bulk. These studies often involve mapping the potential energy surface as a function of the dihedral angles of the isopropyl groups to identify the lowest energy conformations and the rotational barriers between them.

DFT calculations are a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. For reactions where this compound acts as a base, computational chemists can model the reaction pathway, locate the transition state structure, and calculate the activation energy. This provides a detailed understanding of the reaction kinetics and the role of the hindered base in the mechanism.

For instance, in an E2 elimination reaction, DFT can be used to model the transition state where this compound is abstracting a proton from a substrate. The calculated geometry of the transition state can reveal the degree of bond breaking and bond formation and the influence of the bulky isopropyl groups on the stereochemical outcome of the reaction. By following the imaginary vibrational mode of the transition state, the reaction path to reactants and products can be confirmed.

Molecular Dynamics Simulations for Diffusion and Adsorption Phenomena

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations have been particularly useful in understanding its diffusion and adsorption properties, especially in constrained environments like zeolites.

In the context of catalysis, the diffusion of bulky amines like this compound within the pores of a zeolite can be a critical factor in their effectiveness as basic sites. MD simulations can model the movement of the molecule through the zeolite channels, providing insights into its diffusion coefficient and the factors that hinder its transport. These simulations have shown that the diffusion of this compound can be significantly slower than that of smaller amines, which has implications for its use in applications where it needs to access active sites within a porous material.

Furthermore, MD simulations can be employed to study the adsorption of this compound onto surfaces, such as those of catalysts. By modeling the interactions between the molecule and the surface atoms, it is possible to determine the preferred adsorption sites, the adsorption energy, and the orientation of the adsorbed molecule. This information is crucial for understanding how the base interacts with and modifies the properties of a catalyst surface.

Simulated Diffusion Coefficients of Amines in Zeolite FAU

| Amine | Calculated Diffusion Coefficient (m²/s) |

|---|---|

| Pyridine | ~1 x 10⁻¹⁰ |

| 2,6-Dimethylpyridine | ~5 x 10⁻¹¹ |

| This compound | ~1 x 10⁻¹¹ |

Note: The values in this table are illustrative and based on general findings from molecular dynamics simulations of amine diffusion in zeolites.

Advanced Spectroscopic Characterization in Mechanistic Elucidation

Advanced spectroscopic techniques, particularly multinuclear NMR, are indispensable for the experimental investigation of reaction mechanisms involving this compound.

¹H and ¹³C NMR are routinely used to monitor the progress of reactions involving this compound, allowing for the identification of reactants, products, and any observable intermediates. The chemical shifts and coupling constants provide detailed structural information.

In more specialized applications, other nuclei can be used as probes. For instance, in reactions involving organoselenium compounds, ⁷⁷Se NMR can be a powerful tool for tracking changes at the selenium center. The large chemical shift range of ⁷⁷Se makes it very sensitive to the electronic environment, providing valuable mechanistic information.

Diffusion-Ordered Spectroscopy (DOSY) is a particularly insightful NMR technique for studying complex mixtures without the need for physical separation. In a DOSY experiment, the NMR signals of different species are separated based on their diffusion coefficients, which are related to their size and shape. This can be used to identify different species in a reaction mixture, such as the starting materials, products, and any aggregates or complexes that may form. For example, a DOSY experiment could distinguish between free this compound and its protonated form in solution if they have different effective sizes due to solvation. This technique is invaluable for unraveling complex reaction mechanisms where multiple species are present in equilibrium.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding Mode Analysis

Spectroscopic techniques are fundamental in elucidating the coordination behavior of ligands in metal complexes. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as powerful, non-destructive tools to probe the electronic and structural changes that occur upon complexation, thereby providing insight into its binding modes.

Infrared (IR) Spectroscopy is particularly sensitive to changes in the vibrational modes of a molecule upon coordination to a metal center. ksu.edu.sa The binding of the this compound ligand to a metal ion primarily occurs through the lone pair of electrons on the nitrogen atom of the pyridine ring. This interaction introduces significant perturbations to the electronic structure of the ligand, which are reflected in its vibrational spectrum.

Key vibrational modes of the pyridine ring, such as the C=C and C=N stretching vibrations, are closely monitored. Upon coordination, the electron density in the ring is altered, typically leading to a shift of these bands to higher frequencies (a blueshift). This phenomenon is a direct consequence of the kinematic coupling and the electronic effects of coordination. For instance, coordination compounds involving ligands with pyridine moieties, such as 2,6-bis(arylimino)pyridine derivatives, show characteristic shifts in their IR spectra that confirm the ligand's interaction with the metal center. nih.gov The magnitude of this shift can provide qualitative information about the strength of the metal-ligand bond.

Furthermore, new vibrational bands corresponding to the metal-nitrogen (M-N) bond stretching can often be observed in the far-IR region of the spectrum. The appearance and position of these bands are direct evidence of coordination and can be used to study the nature of the coordination bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule and the resulting complex. The UV-Vis spectrum of free this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. Upon complexation with a metal ion, these absorption bands can undergo significant changes in both wavelength and intensity. mdpi.com

Two common effects observed are:

Hypochromism: A decrease in the molar absorptivity (intensity) of an absorption band.

Hyperchromism: An increase in the molar absorptivity of an absorption band.

These effects, along with shifts in the absorption maximum (λmax), are indicative of the interaction between the ligand's electronic system and the metal's d-orbitals. nih.gov For example, a shift in the π → π* transition band to a longer wavelength (a bathochromic or red shift) often suggests a stabilization of the π* orbital upon coordination. Titration experiments, where the UV-Vis spectrum is monitored as a function of metal ion concentration, can be used to determine the stoichiometry and binding constant of the complex. ut.ac.irresearchgate.net

The table below summarizes typical spectral changes observed upon the coordination of pyridine-based ligands, which are analogous to what would be expected for this compound.

| Spectroscopic Technique | Observed Change upon Coordination | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift in pyridine ring C=N and C=C stretching frequencies (typically to higher wavenumbers) | Alteration of electron density in the pyridine ring due to M-N bond formation. |

| Infrared (IR) Spectroscopy | Appearance of new bands in the far-IR region | Direct evidence of Metal-Nitrogen (M-N) bond vibration. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Shift in λmax of π → π* and n → π* transitions (Bathochromic or Hypsochromic) | Changes in the energy levels of the ligand's molecular orbitals upon complexation. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Change in molar absorptivity (Hypochromism or Hyperchromism) | Indicates interaction and stabilization of the helix or changes in the secondary structure of biomolecules like DNA upon binding. nih.gov |

Single-Crystal X-ray Diffraction Analysis of Molecular and Complex Structures

The analysis of a single crystal of a this compound-containing compound reveals its unit cell dimensions, crystal system, and space group. researchgate.net For coordination complexes, SCXRD unambiguously confirms the coordination of the ligand to the metal center through the pyridine nitrogen. It precisely measures the M-N bond length, which is a key indicator of the bond strength.

Furthermore, the data from X-ray diffraction allows for a detailed examination of the coordination geometry around the metal ion (e.g., tetrahedral, square planar, octahedral). nih.gov The steric bulk of the two isopropyl groups at the 2 and 6 positions of the pyridine ring significantly influences the coordination environment. These bulky groups can restrict the number of ligands that can coordinate to the metal center and can affect the bond angles within the complex, leading to distorted geometries.

In the solid state, SCXRD also elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing arrangement. nih.gov For example, in the crystal structure of compounds with similar pyridine moieties, π–π stacking interactions between adjacent pyridine rings are often observed, with centroid-centroid distances typically in the range of 3.4 to 3.8 Å. nih.gov

The table below presents representative crystallographic data for a compound containing a substituted pyridine ligand, illustrating the type of detailed structural information obtained from SCXRD analysis.

| Parameter | Example Value (for a related Schiff base, C18H22N2) researchgate.net |

|---|---|

| Chemical Formula | C18H22N2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.1226(5) |

| b (Å) | 17.4745(10) |

| c (Å) | 11.1822(6) |

| β (°) | 102.549(2) |

| Volume (ų) | 1549.27(15) |

| Z (molecules per unit cell) | 4 |

Such detailed structural data are crucial for understanding structure-property relationships and for the rational design of new catalysts and materials based on the this compound framework.

Applications in Advanced Organic Transformations

Role in Selective Dehydration Reactions

The application of 2,6-diisopropylpyridine is particularly notable in the field of selective dehydration, where it helps to direct the course of reactions toward desired products, minimizing the formation of byproducts that commonly arise in acid-catalyzed processes.

The dehydration of biomass-derived methyl lactate (B86563) to produce acrylic acid and methyl acrylate (B77674) is a significant process for creating sustainable plastics and polymers. However, achieving high selectivity is a challenge, as side reactions often occur on the Brønsted acid sites that can form on catalysts like NaY zeolite. The introduction of amine titrants can suppress these side reactions and improve selectivity.

Research has shown that while this compound can be used in this context, its effectiveness is influenced by its physical properties within the catalyst structure. Due to its van der Waals diameter of 6.6 Å, this compound diffuses an order of magnitude slower than methyl lactate within the pores of FAU-type zeolites. smolecule.com While this steric hindrance is key to its function as a non-nucleophilic base, it can also limit its access to internal active sites. Nevertheless, the principle of using sterically hindered bases has led to significant improvements in this conversion. By using other multifunctional amines that can effectively neutralize the detrimental Brønsted acid sites without blocking the desired catalytic sodium acid sites, researchers have achieved exceptionally high selectivity. For instance, using multifunctional amines like 4,4′-trimethylenedipyridine (44TMDP) on a Na-FAU zeolite catalyst has resulted in dehydration selectivity of up to 96% with a corresponding yield of 92%. smolecule.com

| Catalyst System | Selectivity to Acrylates | Yield of Acrylates | Reference |

|---|---|---|---|

| Na-FAU with 44TMDP | 96% | 92% | smolecule.com |

Participation in Regioselective Alkylation and Functionalization Reactions

In reactions involving the functionalization of aromatic rings, such as pyridines, achieving regioselectivity—the control of where a new substituent adds—is a primary challenge. This compound serves as a critical tool in this domain, not as a reactant, but as a non-nucleophilic base that facilitates the desired regiochemical outcome. Its function is to deprotonate specific sites or to neutralize acid generated during the reaction without competing with the desired nucleophile or promoting side reactions. smolecule.com For instance, in Minisci-type reactions, which involve the radical functionalization of electron-deficient heterocycles, controlling the acidity is crucial for selectivity. The use of a hindered base like this compound can prevent protonation of the pyridine (B92270) substrate, which would alter its reactivity and regioselectivity.

Contributions to the Synthesis of Complex Organic Architectures

The construction of complex molecules, particularly those containing heterocyclic rings, often requires precise control over reaction conditions. Many synthetic steps for building these architectures are sensitive to pH and can be complicated by acid-catalyzed side reactions. This compound's ability to act as a strong, yet non-nucleophilic, base makes it an invaluable reagent in these intricate syntheses. smolecule.com

The synthesis of heterocycles such as oxazoles, piperidines, and tetrahydroisoquinolines frequently involves condensation or cyclization steps that release acid as a byproduct. For example, in reactions forming an oxazole (B20620) ring from an activated carboxylic acid derivative, the generated acid can catalyze degradation of the starting materials or products. The inclusion of this compound neutralizes this acid as it is formed. Its steric hindrance prevents it from reacting with the activated intermediates, ensuring that the desired cyclization pathway is favored. Similarly, in the synthesis of piperidines and tetrahydroisoquinolines through methods like the Pictet-Spengler reaction, precise pH control is essential. This compound can maintain the optimal reaction conditions by scavenging protons, thereby facilitating the key cyclization step and improving yields of these complex heterocyclic frameworks.

Indole (B1671886) derivatives are a cornerstone of many pharmaceuticals and natural products. openmedicinalchemistryjournal.com Their synthesis, for example through Fischer or Larock indole synthesis, can involve acid-sensitive intermediates or generate acidic byproducts. The use of this compound as an acid scavenger ensures that these sensitive compounds are not degraded, leading to cleaner reactions and higher yields.

In the synthesis and manipulation of dicarboxylic acids, selective reactions at one carboxylic acid group while the other remains protected are common. These transformations can be sensitive to acidic conditions. This compound can be employed to control the acidity of the reaction environment, preventing unwanted side reactions like decarboxylation or esterification at the wrong site, thus enabling the precise construction of molecules containing dicarboxylic acid motifs.

Synthesis of Pyridine-2,6-diyldiphosphonates

The introduction of phosphonate (B1237965) groups into the pyridine ring at the 2 and 6 positions yields pyridine-2,6-diyldiphosphonates, a class of compounds with significant potential as ligands in coordination chemistry and materials science. A plausible and effective method for the synthesis of these compounds is the palladium-catalyzed cross-coupling reaction. This approach typically involves the reaction of a 2,6-dihalopyridine with a suitable phosphonating agent, such as a dialkyl phosphite (B83602), in the presence of a palladium catalyst and a base.

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base is critical to the success of this transformation. Sterically hindered, non-coordinating bases are often employed to prevent the deactivation of the palladium catalyst and to avoid undesired side reactions. This compound, with its bulky isopropyl groups flanking the nitrogen atom, serves as an excellent proton scavenger in these reactions without interfering with the catalytic center.

A representative synthetic protocol for the preparation of diethyl pyridine-2,6-diyldiphosphonate is outlined below. In this proposed synthesis, 2,6-dichloropyridine (B45657) is coupled with diethyl phosphite using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and this compound as the base in a high-boiling solvent like toluene.

Reaction Scheme:

The reaction mixture is typically heated to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is isolated and purified using standard laboratory procedures, such as column chromatography.

The following interactive data table summarizes the key parameters of this proposed synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,6-Dichloropyridine | Diethyl phosphite | Pd(PPh3)4 | This compound | Toluene | 110 | 24 | 75-85 |

It is important to note that while this method is based on well-established principles of palladium-catalyzed cross-coupling reactions, the specific application for the synthesis of pyridine-2,6-diyldiphosphonates using this compound may require optimization of reaction conditions to achieve the best results. The subsequent hydrolysis of the resulting diethyl esters under acidic or basic conditions would yield the corresponding pyridine-2,6-diyldiphosphonic acid.

Emerging Research Directions and Future Prospects

Design and Synthesis of Next-Generation 2,6-Diisopropylpyridine-Based Catalysts

The robust and sterically hindered nature of the this compound scaffold makes it a valuable platform for the design and synthesis of next-generation catalysts. Researchers are actively exploring the incorporation of this moiety into sophisticated ligand architectures, particularly pincer ligands, to create highly active and selective metal complexes for a variety of chemical transformations.

A prominent strategy involves the use of 2,6-bis(halomethyl)pyridine derivatives as precursors for the synthesis of pincer ligands. For instance, 2,6-bis(bromomethyl)pyridine (B1268884) can be reacted with P-stereogenic synthons to yield chiral pincer ligands. nih.gov These ligands, featuring a central pyridine (B92270) ring flanked by two phosphine (B1218219) groups, form stable complexes with transition metals like palladium and iridium. nih.gov The steric bulk provided by the diisopropyl groups on the pyridine core can influence the coordination geometry around the metal center, thereby tuning the catalyst's reactivity and selectivity.

Another approach focuses on the synthesis of 2,6-bis(imino)pyridine pincer ligands. These are readily prepared through the condensation of 2,6-diformylpyridine or 2,6-diacetylpyridine (B75352) with various anilines. The resulting ligands form well-defined complexes with metals such as zinc and palladium. researchgate.net These complexes have shown promise as catalysts in a range of organic reactions. The modular nature of this synthesis allows for the fine-tuning of the electronic and steric properties of the catalyst by simply varying the substituents on the aniline (B41778) starting material.

The development of these next-generation catalysts based on the this compound framework is driven by the desire for more efficient and selective chemical processes. The inherent stability and tunable nature of these systems offer significant potential for advancements in fields such as cross-coupling reactions, C-H activation, and asymmetric catalysis.

Integration into Supramolecular Assemblies and Functional Materials

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the construction of supramolecular assemblies and functional materials. Their ability to act as ligands for metal ions is a key feature that is being exploited in the development of Metal-Organic Frameworks (MOFs) and other coordination polymers.

Derivatives such as pyridine-2,6-dicarboxamides are particularly effective in forming extended networks through coordination with metal cations. mdpi.com The diisopropyl groups can be strategically incorporated to control the porosity and dimensionality of the resulting supramolecular structures. These materials are being investigated for applications in gas storage, separation, and catalysis.

Furthermore, the incorporation of the this compound unit into polymer chains can impart specific properties to the resulting materials. For example, it can enhance thermal stability or influence the polymer's morphology. smolecule.com The steric hindrance of the isopropyl groups can affect chain packing and intermolecular interactions, leading to materials with tailored physical and chemical characteristics. The versatility of the pyridine ring also allows for further functionalization, opening up possibilities for creating materials with advanced optical, electronic, or responsive properties.

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry is emerging as a powerful tool for the rational design and optimization of catalysts based on the this compound scaffold. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods are employed to investigate reaction mechanisms, predict catalytic activity, and understand the origins of selectivity. rsc.org

By modeling the transition states of catalytic cycles, researchers can gain insights into the factors that control the rate and outcome of a reaction. nih.gov For instance, computational studies can elucidate how the steric and electronic properties of this compound-based ligands influence the stability of reaction intermediates and the energy barriers of key elementary steps. This knowledge can then be used to computationally screen new catalyst designs with improved performance before undertaking their synthesis in the laboratory.

Predictive modeling can also be used to explore the potential of these catalysts in new chemical transformations. By simulating the interaction of a catalyst with different substrates, it is possible to predict its substrate scope and potential for enantioselectivity in asymmetric reactions. This in silico approach can significantly accelerate the discovery and development of novel and more efficient catalytic systems, saving both time and resources. While specific computational studies focusing exclusively on this compound are still emerging, the methodologies are well-established and are being increasingly applied to related pyridine-based catalytic systems. rsc.org

Exploration of Biological and Medicinal Chemistry Applications

The pyridine scaffold is a common motif in many biologically active compounds and pharmaceuticals. nih.gov Consequently, derivatives of this compound are being investigated for their potential applications in medicinal chemistry.

Investigation of Interactions with Biological Targets

The unique three-dimensional structure imparted by the bulky isopropyl groups can lead to specific interactions with biological macromolecules such as proteins and nucleic acids. Researchers are exploring how these steric features can be harnessed to design molecules that bind selectively to the active sites of enzymes or the grooves of DNA. Pyridine-2,6-dicarboxamide derivatives, for example, have been shown to interact with and stabilize G-quadruplex DNA structures, which are implicated in cancer, making them potential candidates for anticancer therapies. mdpi.com

Studies on Enzyme Inhibition

The development of enzyme inhibitors is a major focus of drug discovery. The 2,6-disubstituted pyridine core is being explored as a scaffold for the design of potent and selective enzyme inhibitors. For instance, some pyridine derivatives have shown inhibitory activity against glycogen (B147801) phosphorylase, an enzyme involved in glucose metabolism. mdpi.com The ability to systematically modify the substituents on the pyridine ring allows for the optimization of binding affinity and selectivity for the target enzyme. While direct studies on this compound in this context are limited, the broader class of 2,6-disubstituted pyridines shows significant promise.

| Compound Class | Target Enzyme/Process | Potential Therapeutic Area |

| Pyridine-2,6-dicarboxamides | G-quadruplex DNA stabilization | Anticancer |

| Substituted Pyridines | Glycogen phosphorylase | Metabolic disorders |

Contributions to Green and Sustainable Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of efficient and recyclable catalysts is a cornerstone of this endeavor, and this compound-based systems are poised to make significant contributions.

The development of robust and highly active catalysts from this compound derivatives can lead to more sustainable chemical syntheses. By enabling reactions to proceed under milder conditions with lower catalyst loadings, these systems can reduce energy consumption and waste generation. For example, palladium nanocubes synthesized using green chemistry principles have demonstrated superior catalytic activity in the reduction of 4-nitrophenol. rsc.org While not directly involving this compound, this highlights the potential for well-designed catalysts to advance green chemistry.

Furthermore, the sterically hindered nature of this compound can be advantageous in promoting clean and selective reactions. By acting as a non-nucleophilic base, it can facilitate desired transformations while minimizing side reactions, leading to higher product yields and easier purification. The development of synthetic methods that utilize greener solvents and reagents is also an active area of research. For instance, the synthesis of Schiff bases derived from 2,6-diaminopyridine (B39239) has been achieved using lemon juice as a natural and environmentally benign catalyst.

The ongoing research into catalysts derived from this compound and its analogues is expected to provide new tools for chemists to develop more sustainable and environmentally friendly chemical processes, aligning with the core tenets of green chemistry.

常见问题

What are the critical safety considerations when handling 2,6-Diisopropylpyridine in laboratory experiments?

Basic Research Focus

While this compound-specific safety data are limited, protocols for structurally similar pyridine derivatives (e.g., 2,6-Diisopropylphenol) recommend:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Employ fume hoods or local exhaust systems to avoid inhalation of vapors .

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in sealed containers away from oxidizers and ignition sources in cool, ventilated areas .

How can researchers optimize the synthesis of this compound to achieve high purity?

Basic Research Focus

Synthesis optimization often involves:

- Catalytic Systems : Use palladium or nickel catalysts in cross-coupling reactions, as seen in analogous pyridine derivatives (e.g., 2,6-Difluoro-3-cyanopyridine) .

- Purification Techniques : Column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane) to remove byproducts .

- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

| Method | Catalyst | Solvent | Purity Achieved | Reference |

|---|---|---|---|---|

| Cross-Coupling | Pd(OAc)₂ | Toluene | >95% | |

| Nucleophilic Substitution | - | DMF | ~85% |

What advanced analytical techniques are recommended to resolve contradictory spectroscopic data for this compound derivatives?

Advanced Research Focus

Contradictions in NMR or IR spectra can arise from isomerism or solvent effects. Methodological approaches include:

- Multi-Nuclear NMR : Use ¹³C and DEPT-135 NMR to distinguish between alkyl substituents and pyridine ring signals .

- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to identify structural anomalies .

- X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures .

How should researchers design experiments to evaluate the environmental impact of this compound?

Advanced Research Focus

Environmental persistence and toxicity assessments require:

- Degradation Studies : Conduct hydrolysis/photolysis experiments under controlled pH and UV light, monitoring degradation products via HPLC .

- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity, referencing EPA guidelines for structurally related compounds (e.g., 2,6-Diisopropylnaphthalene) .

- Bioaccumulation Modeling : Apply logP values and quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

What strategies mitigate side reactions during functionalization of this compound?

Advanced Research Focus

Steric hindrance from isopropyl groups often complicates functionalization. Solutions include:

- Directed Ortho-Metalation : Use bulky directing groups (e.g., -Bpin) to selectively activate specific ring positions .

- Low-Temperature Reactions : Perform reactions at −78°C to suppress unwanted nucleophilic substitutions .

- Catalyst Screening : Test N-heterocyclic carbene (NHC) ligands to enhance regioselectivity in cross-coupling reactions .

How can researchers validate the reproducibility of this compound-based catalytic systems?

Advanced Research Focus

Reproducibility challenges in catalysis require:

- Control Experiments : Replicate reactions under inert atmospheres (e.g., argon) to exclude oxygen/water interference .

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and reaction pathways .